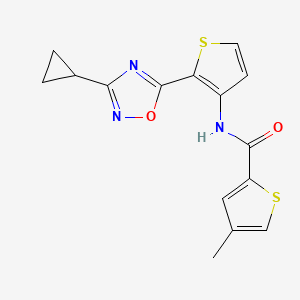

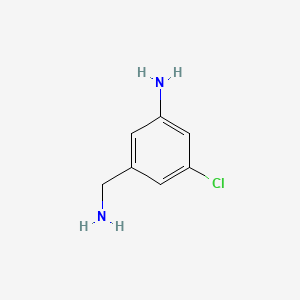

![molecular formula C19H24N4O2S B2783934 5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009687-94-8](/img/structure/B2783934.png)

5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Binding Profile

A structurally novel series of selective serotonin-3 (5-HT3) receptor antagonists showcases the significance of chemical synthesis in exploring therapeutic targets. One potent member of this series, discussed by Rosen et al. (1990), demonstrates the ability to penetrate the central nervous system effectively, indicating its potential utility in both in vitro and in vivo studies related to neurological functions and disorders (Rosen et al., 1990).

Antioxidant, Antitumor, and Antimicrobial Activities

Research by Paulrasu et al. (2014) on the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides highlights the potential of thiazole derivatives in exhibiting significant antioxidant, antitumor, and antimicrobial activities. The study emphasizes the structure-activity relationship (SAR), demonstrating how different substituents affect the biological activities of these compounds (Paulrasu et al., 2014).

Non-Redox Inhibition of Enzymes

The identification of methoxyalkyl thiazoles as selective non-redox inhibitors of 5-lipoxygenase with anti-inflammatory properties, as explored by Falgueyret et al. (1993), provides a basis for the development of novel therapeutic agents that modulate enzyme activity without relying on redox mechanisms. This research indicates a new avenue for the design of enzyme inhibitors (Falgueyret et al., 1993).

Antifungal Activity and ADMET Properties

A study on 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines by Sangshetti et al. (2014) demonstrates the antifungal activity of thiazole derivatives, highlighting their potential as lead compounds for the development of antifungal agents. The research also delves into the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, providing insights into their pharmacokinetic profiles (Sangshetti et al., 2014).

properties

IUPAC Name |

5-[(3,5-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-12-7-13(2)10-22(9-12)16(14-5-4-6-15(8-14)25-3)17-18(24)23-19(26-17)20-11-21-23/h4-6,8,11-13,16,24H,7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFZSOKLQBKPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

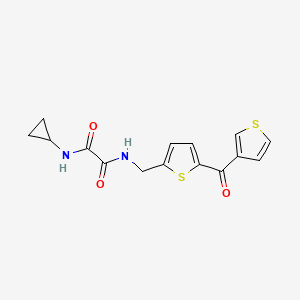

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)

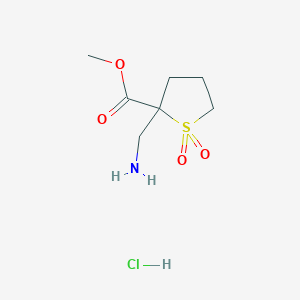

![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)

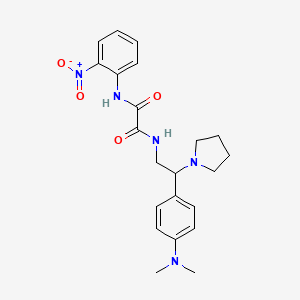

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)

![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)